Coumestrol

説明

This compound has been reported in Glycine max, Campylotropis hirtella, and other organisms with data available.

A daidzein derivative occurring naturally in forage crops which has some estrogenic activity.

特性

IUPAC Name |

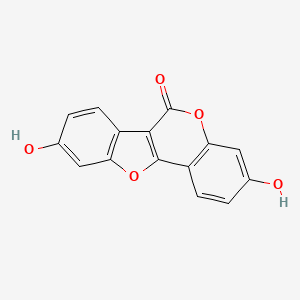

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022399 | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-13-0 | |

| Record name | Coumestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °C | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Coumestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring organic compound belonging to the coumestan class of phytochemicals, has garnered significant scientific interest due to its potent estrogenic activity and potential therapeutic applications. First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is prevalent in various foods, including soybeans, brussels sprouts, and spinach.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its interaction with estrogen receptors and modulation of key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Identity and Structure

This compound is structurally characterized by a planar pentacyclic ring system, which is a derivative of coumestan with hydroxy groups at positions 3 and 9.[2] This specific arrangement of hydroxyl groups mimics the phenolic A ring of estradiol, enabling its interaction with estrogen receptors.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,9-dihydroxy-[3]benzofuro[3,2-c]chromen-6-one[2] |

| CAS Number | 479-13-0[1] |

| Molecular Formula | C₁₅H₈O₅[1] |

| SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O[1] |

| InChI | InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H[2] |

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a high melting point and limited solubility in water.[2][4] Its spectroscopic properties are well-characterized, providing the basis for its identification and quantification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 268.224 g·mol⁻¹ | [1] |

| Melting Point | 385 °C (decomposes) | [1] |

| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, or chloroform; Soluble in DMSO (25 mg/mL).[4] | LKT Labs, Cayman Chemical |

| Appearance | Light Brown Powder | [4] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| UV-Vis (λmax) | 244, 305, 344 nm (in DMSO) |

| ¹H NMR (DMSO-d₆) | Data not fully available in a consolidated table format. A representative spectrum indicates coalescence of OH signals upon complexation.[5] |

| ¹³C NMR | A reference to the availability of the full spectrum exists.[6] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 268[2] |

| Mass Spectrometry (LC-ESI-QTOF, [M-H]⁻) | m/z: 267.0457, 239.0491, 223.0523[7] |

Biological Activity and Signaling Pathways

This compound is a potent phytoestrogen that exerts its biological effects primarily through the modulation of estrogen receptors (ERs) and other key signaling pathways.

Estrogen Receptor Binding and Activity

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1] It acts as an agonist at these receptors, though its estrogenic activity is less than that of estradiol.[1]

Table 4: Estrogen Receptor Binding Affinity of this compound

| Receptor | IC₅₀ (nM) |

| ERα (human) | 11 |

| ERβ (human) | 2 |

The interaction of this compound with estrogen receptors initiates a cascade of downstream events, influencing gene expression and cellular function.

This compound binds to ERα/β, which then binds to EREs, initiating gene transcription.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

This compound has been shown to influence other critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. Studies have indicated that this compound can reduce the phosphorylation of Akt while increasing the phosphorylation of ERK1/2 and JNK.[4][8]

This compound modulates the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This protocol is adapted from the method provided by the National Toxicology Program for determining the relative binding affinities of compounds for the estrogen receptor.[9]

Objective: To determine the IC₅₀ value of this compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

-

Ovariectomized female rats (uteri harvested 7-10 days post-ovariectomy)[9]

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]

-

Radiolabeled estradiol ([³H]-E₂)[9]

-

Unlabeled estradiol (for standard curve)

-

This compound

-

Hydroxylapatite (HAP) slurry[9]

-

Scintillation vials and cocktail

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri in ice-cold TEDG buffer.[9]

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[9]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[9]

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.[9]

-

-

Competitive Binding Assay:

-

Set up assay tubes containing a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound.[9]

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the tubes at 4°C for 18-24 hours.

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E₂.

-

-

Quantification:

-

Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each this compound concentration.

-

Plot the percentage of specific binding against the log of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Workflow for the competitive estrogen receptor binding assay.

Quantification of this compound in Soybean Samples by HPLC

This protocol provides a general method for the extraction and quantification of this compound from soybean material using High-Performance Liquid Chromatography (HPLC).[10][11][12]

Objective: To accurately quantify the concentration of this compound in soybean samples.

Materials:

-

Soybean sample (e.g., whole beans, sprouts, hulls)[10]

-

Methanol (HPLC grade)[13]

-

Water (deionized)

-

This compound standard

-

HPLC system with a UV or fluorescence detector and a C18 or phenyl column.[11]

Procedure:

-

Sample Preparation and Extraction:

-

Grind the soybean sample to a fine powder.

-

Accurately weigh a portion of the powdered sample (e.g., 50 mg) and suspend it in methanol (e.g., 1 mL).[13]

-

Extract the this compound by heating the suspension at 50°C for 1 hour or by sonication.[12][13]

-

Centrifuge the extract to pellet the solid material.[13]

-

Filter the supernatant through a 0.20 µm filter before HPLC analysis.[13]

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol and water is typically used. For example, acetonitrile-water (33:67, v/v) can be used with a phenyl column.[11]

-

Column: A C18 or phenyl reversed-phase column.

-

Detection: UV detection at approximately 343 nm or fluorescence detection.

-

-

Quantification:

-

Prepare a series of this compound standard solutions of known concentrations in the mobile phase.[14]

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[14]

-

Inject the prepared sample extract.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[14]

-

Workflow for the quantification of this compound in soybean samples by HPLC.

Conclusion

This compound is a well-characterized phytoestrogen with significant biological activities mediated through its interaction with estrogen receptors and other key signaling pathways. This technical guide provides a consolidated resource of its chemical and physical properties, along with detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and toxicology. The provided data and methodologies offer a solid foundation for further investigation into the therapeutic potential and safety assessment of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H8O5 | CID 5281707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]

- 4. This compound Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. massbank.eu [massbank.eu]

- 8. Plant derived this compound phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. cerealsgrains.org [cerealsgrains.org]

- 11. Quantitative determination of isoflavones and this compound in soybean by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effective methods for increasing this compound in soybean sprouts | PLOS One [journals.plos.org]

- 13. Effective methods for increasing this compound in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Natural sources and dietary intake of coumestrol

An In-depth Technical Guide to the Natural Sources and Dietary Intake of Coumestrol

Introduction

This compound is a naturally occurring organic compound belonging to the coumestan class of phytochemicals.[1] First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is recognized as a potent phytoestrogen, a plant-derived compound that mimics the biological activity of estrogen.[1] Due to its structural similarity to 17-β-estradiol, this compound can bind to estrogen receptors (ERs), exhibiting an estrogenic activity that is reported to be 30 to 100 times greater than that of isoflavones.[1] Its prevalence in various food sources and its significant biological activity have made it a subject of considerable interest for researchers in nutrition, pharmacology, and drug development.[1][2]

This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its concentration in various foodstuffs, and estimates of dietary intake across different populations. Furthermore, it delves into the key signaling pathways modulated by this compound and presents detailed experimental protocols for its extraction and quantification.

Natural Sources of this compound

This compound is found in a variety of plants, particularly legumes. The highest concentrations are typically found in clover, alfalfa sprouts, and Kala Chana (a type of chickpea).[1][3] Other significant sources include soybeans and their products, brussels sprouts, spinach, lima beans, pinto beans, and split peas.[1][2][3]

The concentration of this compound within a specific plant species can be highly variable. Factors such as physical damage from pests (e.g., aphids) or infection by fungi, bacteria, or viruses have been shown to increase this compound levels, suggesting it may play a role in plant defense mechanisms.[1] For example, studies on alfalfa have demonstrated a positive correlation between pathogen infection and this compound production.[1]

Data Presentation: this compound Content in Foods

The following table summarizes the quantitative data on this compound content in various natural sources, compiled from multiple studies. Concentrations can vary significantly based on the cultivar, growing conditions, and analytical methods used.

| Food Source | Plant Part/Condition | This compound Concentration | Method of Analysis | Reference(s) |

| Alfalfa (Medicago sativa) | Dry Matter | 148 - 248 mg/kg | Capillary Electrophoresis (CE) | [4] |

| Alfalfa (Medicago sativa) | Fungi-infected, water-stressed | Up to 600 mg/kg | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |

| Red Clover (Trifolium pratense) | --- | Reported as high as 1.3 g/100g * | --- | [3] |

| Soybean Sprouts | --- | 1.76 ± 0.13 µg/g | High-Performance Liquid Chromatography (HPLC) | [6] |

| White Radish Sprouts | --- | 1.51 ± 0.05 µg/g | HPLC | [6] |

| Broccoli Sprouts | --- | 0.98 ± 0.02 µg/g | HPLC | [6] |

| Pea Sprouts | --- | 0.97 ± 0.05 µg/g | HPLC | [6] |

| Brussels Sprouts | --- | 0.46 ± 0.09 µg/g | HPLC | [6][7] |

| Chinese Cabbage | --- | 0.47 ± 0.02 µg/g | HPLC | [6] |

| Soybeans | Whole beans | Not detected | HPLC | [6] |

| Spinach | --- | Present | --- | [2][3] |

| Lima Beans | --- | Present | --- | [3] |

| Pinto Beans | --- | Present | --- | [3] |

| Split Peas | --- | Present | --- | [3] |

Note: The value of 1.3 g/100 g (13,000 mg/kg) for red clover is exceptionally high compared to other reported values for this compound and should be interpreted with caution as it may represent a specific extract or condition.

Dietary Intake of this compound

The dietary intake of this compound is generally low in most populations, especially when compared to other phytoestrogens like isoflavones and lignans.[1][8] However, intake can vary significantly based on dietary habits.

Based on animal studies, the maximum tolerable daily intake of this compound for humans has been estimated at 22 µg per kg of body weight.[1][3] Most typical diets result in an intake far below this threshold.[1]

Data Presentation: Estimated Dietary Intake

The table below presents data on the estimated daily intake of this compound in different populations.

| Population/Study | Estimated Daily Intake | Major Dietary Sources | Reference(s) |

| Korean Population | 0.3 mg/day (per capita) | Soybean sprouts | [9] |

| U.S. Women (NBDPS) | Contributes ~5% of total phytoestrogen intake | Fruits (55%), Dairy (18%) | [10] |

| Western Populations | Generally considered negligible | Bean sprouts | [8] |

| UK Population (EPIC-Norfolk) | Men: ~1504 µ g/day (total phytoestrogens) Women: ~1205 µ g/day (total phytoestrogens) | Bread (contributor to total phytoestrogens) | [11] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with various cellular signaling pathways. Its most well-characterized action is through the estrogen receptors, but it also influences other critical pathways involved in cell proliferation, metabolism, and stress response.

Estrogen Receptor (ER) Signaling

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with an affinity comparable to that of estradiol.[1][12] This binding initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of target genes. While its binding affinity is high, the transcriptional activity of this compound is generally less potent than that of estradiol.[1]

PI3K/Akt and MAPK Signaling

This compound has been shown to modulate key signaling cascades that regulate cell survival, proliferation, and migration. In prostate cancer cells, this compound treatment leads to a reduction in the phosphorylation of AKT, a central node in the PI3K pathway, while increasing the phosphorylation of ERK1/2 and JNK, which are components of the MAPK pathway.[13] In metabolic studies, the effects of this compound on insulin signaling have also been linked to the normalization of PI3K and Akt phosphorylation in skeletal muscle and liver.[14]

Experimental Protocols for Analysis

Accurate quantification of this compound in complex matrices like food and biological samples requires robust analytical methods. The most common approach involves solvent extraction followed by chromatographic separation and detection.[4][15][16]

Workflow for this compound Analysis

The general workflow for analyzing this compound in a plant matrix involves sample preparation, extraction, purification, and final quantification.

Detailed Protocol: HPLC-Fluorescence Detection

This protocol is a representative method synthesized from common practices for the quantification of this compound in plant materials.[4][17][18]

1. Sample Preparation and Extraction:

-

Homogenization: Lyophilize (freeze-dry) approximately 5-10 g of the plant sample to remove water and grind it into a fine, homogenous powder using a laboratory mill.

-

Extraction: Weigh 1.0 g of the dried powder into a conical tube. Add 10 mL of 80% aqueous methanol.

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction of this compound.

-

Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

2. (Optional) Hydrolysis for Glucoside Conjugates:

-

Note: While much of the this compound exists as an aglycone, some may be present as glucosides. To measure total this compound, a hydrolysis step is needed.

-

Adjust the pH of the pooled supernatant to 5.0 using an acetate buffer.

-

Add β-glucosidase enzyme and incubate at 37°C for 2-4 hours or overnight.

-

Stop the reaction by adding ethanol.

3. Solid-Phase Extraction (SPE) for Cleanup:

-

Cartridge: Use a C18 SPE cartridge (e.g., 500 mg).

-

Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the extracted sample (or hydrolyzed sample) onto the cartridge.

-

Washing: Wash the cartridge with 10 mL of 10% aqueous methanol to remove polar interferences.

-

Elution: Elute the this compound and other phytoestrogens from the cartridge using 5 mL of 90-100% methanol.

4. Final Sample Preparation:

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

-

Instrument: High-Performance Liquid Chromatography system equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B

-

35-40 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 350 nm

-

Emission Wavelength (λem): 416 nm

-

6. Quantification:

-

Prepare a series of calibration standards of pure this compound (available from chemical suppliers) in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound is a potent phytoestrogen found in a limited but important range of edible plants, with legumes and sprouts being the most significant dietary sources. While typical dietary intake remains low for most populations, its high biological activity warrants continued research. The variability of this compound content in plants, influenced by environmental stressors, presents a challenge for accurate dietary assessment but also an opportunity for agricultural optimization to enhance its concentration for functional foods.

Future research should focus on several key areas:

-

Human Studies: More studies are needed to understand the long-term health impacts of dietary this compound exposure in humans, moving beyond the current reliance on animal data.[1]

-

Bioavailability: Research into the bioavailability of this compound from different food matrices is crucial to understanding its physiological effects.

-

Biosynthesis: A complete elucidation of the this compound biosynthesis pathway in plants could enable metabolic engineering to create crops with enhanced or reduced levels of this compound.[1]

-

ER-Independent Mechanisms: Further investigation into the signaling pathways modulated by this compound, independent of its estrogenic activity, will provide a more complete picture of its pharmacological potential.[14]

This guide provides a foundational resource for professionals engaged in the study of phytoestrogens, offering quantitative data and methodological insights essential for advancing research in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phytoestrogens: food or drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effective methods for increasing this compound in soybean sprouts | PLOS One [journals.plos.org]

- 7. 10 Foods Rich in Phytoestrogens (Dietary Estrogen) [healthline.com]

- 8. rivm.nl [rivm.nl]

- 9. Estimated intakes of isoflavones and this compound in Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Intakes and sources of isoflavones, lignans, enterolignans, this compound and soya-containing foods in the Norfolk arm of the European Prospective Investigation into Cancer and Nutrition (EPIC-Norfolk), from 7 d food diaries, using a newly updated database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Influence of this compound on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]

- 15. Phytoestrogen content of foods--a compendium of literature values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State | Semantic Scholar [semanticscholar.org]

- 17. cerealsgrains.org [cerealsgrains.org]

- 18. researchgate.net [researchgate.net]

Biosynthesis of Coumestrol in Leguminous Plants: A Technical Guide for Researchers

Abstract

Coumestrol, a prominent member of the coumestan class of phytoestrogens, is a secondary metabolite synthesized by leguminous plants, often as a defense response (phytoalexin) to biotic and abiotic stresses.[1][2] Its structural similarity to mammalian estrogens has garnered significant interest from researchers, scientists, and drug development professionals for its potential roles in human health, including anti-cancer and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, its regulatory mechanisms, and detailed experimental protocols for its study. It summarizes key quantitative data and utilizes diagrams to visually represent complex pathways and workflows, serving as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis is an extension of the well-characterized phenylpropanoid and isoflavonoid pathways.[1][2] The pathway branches off from the isoflavone daidzein, proceeding through a series of enzymatic reactions involving cyclization and oxidation to form the characteristic four-ring coumestan structure.[4][5] The key intermediate in this process is a pterocarpan, which is subsequently oxidized to yield this compound.[6]

The central steps, beginning from daidzein, are outlined below:

-

Reduction: Daidzein is reduced to 2'-hydroxydaidzein.

-

Further Reduction: Vestitone reductase (VR) acts on the intermediate to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[4][7]

-

Cyclization: Pterocarpan synthase (PTS), a dirigent domain-containing protein, catalyzes the crucial ring closure of the isoflavanol intermediate to form the pterocarpan skeleton (e.g., 3,9-dihydroxypterocarpan).[4][7][8]

-

Oxidation: In the final committed step, the enzyme 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1), a cytochrome P450 enzyme, hydroxylates the pterocarpan, which then rearranges to form the stable this compound molecule.[1]

Regulation of this compound Biosynthesis

This compound production is tightly regulated and is significantly induced by various external stimuli, functioning as a phytoalexin.[1] This induction is mediated by complex signaling cascades involving plant hormones, leading to the upregulation of key biosynthetic genes.

-

Elicitor Induction: Both biotic elicitors (e.g., fungal and bacterial pathogens) and abiotic stresses (e.g., UV radiation, senescence) trigger a defense response that includes the accumulation of this compound.[1][9][10][11]

-

Phytohormonal Signaling: Plant hormones such as methyl jasmonate (MeJA), salicylic acid (SA), and ethylene are key signaling molecules in this response.[1] Application of these hormones has been shown to significantly increase the expression of this compound biosynthetic genes, including isoflavone synthase (IFS) and CYP93A1, leading to higher endogenous this compound levels.[1]

-

Genetic Regulation: Several genes encoding the biosynthetic enzymes have been identified. In soybean, for example, the expression of GmIFS1, GmIFS2, and GmCYP93A1 is strongly correlated with this compound accumulation following elicitor or hormone treatment.[1]

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. A Potential Role of this compound in Soybean Leaf Senescence and Its Interaction With Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective methods for increasing this compound in soybean sprouts | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mass Biosynthesis of this compound Derivatives and Their Isomers via Soybean Adventitious Root Cultivation in Bioreactors [frontiersin.org]

- 7. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. "Induction of Phytoalexin Accumulation in Broad Bean (Vicia faba L.) Co" by SONER SOYLU, MARK H. BENNETT et al. [journals.tubitak.gov.tr]

Pharmacokinetics and Metabolism of Coumestrol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a prominent member of the coumestan class of phytoestrogens, is a naturally occurring compound found in various plants, including clover, alfalfa, and soybeans. Its structural similarity to 17β-estradiol allows it to bind to and activate estrogen receptors, leading to a wide range of biological effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of this compound in mammals, intended to support research and development activities in related fields. While extensive research has been conducted on its biological activities, comprehensive quantitative pharmacokinetic data across different mammalian species remains limited in publicly available literature.

Pharmacokinetics of this compound

The disposition of this compound in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral ingestion, this compound is absorbed from the gastrointestinal tract. Studies in mares have shown that both free and conjugated forms of this compound are detectable in plasma after ingestion of phytoestrogen-rich plants, with peak concentrations of the free form observed at 1 and 3.5 hours post-ingestion[1]. The oral bioavailability of coumestans, in general, is considered to be low due to rapid metabolism and limited gastrointestinal absorption[1].

Distribution

Once absorbed, this compound is distributed to various tissues. As a lipophilic molecule, it is expected to readily cross cell membranes. Its primary mode of action involves binding to intracellular estrogen receptors (ERα and ERβ), indicating its distribution into target cells of tissues such as the uterus, mammary glands, and bone.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.

-

Phase I Metabolism: The initial metabolic transformation of methylated derivatives of this compound, such as 4'-O-methylthis compound, involves demethylation by cytochrome P450 (CYP) enzymes to yield the active this compound. While specific CYP isoforms involved in this compound metabolism have not been definitively identified, studies on similar phytoestrogens suggest the potential involvement of CYP1A1 and CYP1B1.

-

Phase II Metabolism: this compound is subsequently conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted. Based on studies of other flavonoids and estrogens, it is highly probable that UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A9, and sulfotransferases (SULTs) like SULT1A1 and SULT1E1, are the key enzymes responsible for these conjugation reactions[2][3][4][5][6][7].

Excretion

The conjugated metabolites of this compound are primarily excreted in the urine and bile. Biliary excretion can lead to enterohepatic circulation, where the glucuronide conjugates are hydrolyzed back to the parent compound by gut bacteria, allowing for reabsorption. This process can prolong the half-life of this compound in the body.

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic parameters for this compound are not widely available in the published literature for many common laboratory animal models. The following table summarizes the limited quantitative data found for mares.

| Species | Route of Administration | Dose | Analyte | Tmax (hours) | Peak Concentration | Reference |

| Mare | Oral (Alfalfa pellets) | Not specified | Free this compound | 1 and 3.5 | Not specified (qualitative peak) | [1] |

| Mare | Oral (Alfalfa pellets) | Not specified | Conjugated this compound | 1.5 and 4 | Not specified (qualitative peak) | [1] |

Note: The absence of Cmax, AUC, and half-life values highlights the gap in current publicly available data.

Metabolism of this compound

The metabolic pathway of this compound involves a series of enzymatic reactions, primarily occurring in the liver.

References

- 1. Effects of this compound on estrogen receptor function and uterine growth in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unmc.edu [unmc.edu]

- 3. google.com [google.com]

- 4. Glucuronidation of flavonoids by recombinant UGT1A3 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. einsteinmed.edu [einsteinmed.edu]

Coumestrol: A Dual Modulator of Estrogen Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Coumestrol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, has garnered significant scientific attention for its potent and complex interactions with estrogen signaling pathways. Found in various plants, including clover, alfalfa sprouts, and soybeans, this compound exhibits both estrogenic and anti-estrogenic activities, depending on the cellular context, tissue type, and the prevailing hormonal environment. This technical guide provides a comprehensive overview of the dualistic nature of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and therapeutic development.

Quantitative Analysis of this compound's Estrogenic and Anti-Estrogenic Activity

The biological effects of this compound are primarily mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ. Its binding affinity and subsequent transcriptional activation or inhibition are key determinants of its physiological impact.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (17β-estradiol = 100%) | Reference |

| This compound | ERα | ~7% - 94% | [1][2] |

| This compound | ERβ | ~35% - 185% | [1][2] |

| 17β-Estradiol | ERα, ERβ | 100% | [1] |

Note: The wide range in RBA for ERα reflects variability across different studies and assay conditions. This compound generally demonstrates a higher binding affinity for ERβ over ERα.[1][3] While its affinity is generally lower than that of the endogenous ligand 17β-estradiol, it is considerably higher than other common isoflavones like genistein and daidzein.[1]

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |

| MCF-7 (human breast cancer) | Proliferation Assay | Not specified | Inhibition of proliferation, induction of apoptosis | [4] |

| Triple-Negative Inflammatory Breast Cancer (TN-IBC) cell lines | Migration, Invasion, Proliferation Assays | Not specified | Decreased migration, invasion, and proliferation | [5] |

| JAR and JEG3 (human choriocarcinoma) | Proliferation Assay | 5-100 μM | Dose-dependent decrease in proliferation | [6] |

| HepG2 (human liver cancer) | Cytotoxicity Assay (Crystal Violet) | 10-160 μM | IC50 = 71.27 µM | [7] |

| Vero (normal kidney epithelial) | Cytotoxicity Assay (Crystal Violet) | 10-160 μM | IC50 = 237.2 µM | [7] |

| COLO 205 and HCT 116 (human colorectal cancer) | Cell Inhibition Assay (CCK-8) | 0-100 µM | Dose-dependent inhibition of proliferation, most significant at 100 µM after 96h | [8] |

| PC3 and LNCaP (human prostate cancer) | Proliferation, Migration, Apoptosis Assays | Not specified | Decreased proliferation and migration, induced apoptosis | [9] |

| SKEM-5 (human skin cancer) | Cytotoxicity Assay (MTT) | 0-160 µM | Concentration-dependent suppression of proliferation | [10] |

| B16F1 (mouse skin cancer) | Cytotoxicity Assay (MTT) | 0-160 µM | Concentration-dependent suppression of proliferation | [10] |

| Detroit 551 (normal human fibroblast) | Cytotoxicity Assay (MTT) | 0-160 µM | Proliferation rate remained almost intact | [10] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |

| Ovariectomized (OVX) mice | 5 mg/kg/day (subcutaneous) | 10 weeks | Stimulated uterine growth (less than 17β-estradiol), prevented body fat accumulation and hepatic steatosis | [3][11] |

| Ovariectomized (OVX) mice | 10 mg/kg/day (oral) | 7 weeks | Metabolic effects were abolished by an ERβ antagonist, but not an ERα antagonist | [3] |

| Wildtype pregnant mice | 200 μg/kg/day (oral gavage) | Gestation day 0.5 to 12.5 | Reduced fetal and placental weights | [12] |

| Ovariectomized rats | 10 mg/kg/day | Not specified | Preventive effect against bone loss | [13] |

| Neonatal rats | Postnatal days 10-14 | Not specified | Reduced number of endometrial glands and expression of estrogen receptors in adults | [13] |

| Adult rats | 100 µg/g (oral) | Not specified | Time-dependent estrogenic effects | [13] |

| Mare | 250 g - 1 kg/day alfalfa pellets in diet | 14 days | Increased plasma prostaglandin levels and decreased progesterone levels | [14] |

Key Experimental Protocols

Reproducibility in research is paramount. This section details common methodologies used to assess the estrogenic and anti-estrogenic effects of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Materials:

-

Receptor Source: Rat uterine cytosol, or purified human ERα or ERβ.[15][16]

-

Radioligand: [3H]-17β-estradiol.[1]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).[1]

-

Control: Unlabeled 17β-estradiol.[1]

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[1]

-

Buffers: Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: A constant concentration of the receptor source and [3H]-17β-estradiol are incubated with increasing concentrations of unlabeled this compound or 17β-estradiol.[1]

-

Equilibration: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.[1]

-

Separation: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes, separating them from the unbound radioligand.[1] The slurry is then washed to remove any remaining unbound ligand.

-

Quantification: Ethanol is used to elute the bound [3H]-17β-estradiol from the HAP.[1] The radioactivity of the eluate is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined from this curve.[1]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of living cells.

Materials:

-

Cell Lines: e.g., MCF-7, HepG2, SKEM-5.[10]

-

Culture Medium: Appropriate for the chosen cell line.

-

Test Compound: this compound at various concentrations.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[10]

-

Solubilization Solution: e.g., DMSO, acidified isopropanol.[1]

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Uterotrophic Assay

This assay is a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents.[17]

Animal Model:

-

Immature or ovariectomized (OVX) female rats or mice. The OVX model mimics a postmenopausal estrogen-deficient state.[17]

Procedure:

-

Animal Preparation: Animals are ovariectomized and allowed to recover.

-

Treatment: Animals are treated with the test compound (this compound), a positive control (e.g., 17β-estradiol), or a vehicle control for a specified number of days via a chosen route of administration (e.g., oral gavage, subcutaneous injection).[3][11]

-

Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized, and their uteri are carefully dissected and weighed.

-

Data Analysis: The uterine weight is normalized to the animal's body weight. A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways Modulated by this compound

This compound's biological effects extend beyond simple receptor binding, involving the modulation of complex intracellular signaling cascades.

Classical Estrogen Receptor Signaling

Upon binding to ERα or ERβ, this compound can initiate the classical genomic signaling pathway.

In this pathway, ligand-bound estrogen receptors form dimers, translocate to the nucleus, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[18]

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors, which in turn modulate various kinase cascades.

In certain cell types, such as triple-negative inflammatory breast cancer cells, this compound has been shown to reduce the phosphorylation of kinases like MAPK/ERK and PI3K/AKT, which are involved in promoting pro-oncogenic phenotypes.[5] Conversely, in other contexts, these pathways can be activated. For instance, in prostate cancer cells, this compound was found to increase the phosphorylation of ERK1/2 and JNK, while reducing Akt phosphorylation.[9]

Discussion and Future Directions

The dual estrogenic and anti-estrogenic nature of this compound underscores its potential as a selective estrogen receptor modulator (SERM). Its preferential binding to ERβ suggests potential applications in tissues where this receptor subtype is predominant, potentially offering a more targeted therapeutic approach with fewer side effects than conventional hormone therapies. For example, the observation that the metabolic benefits of this compound in ovariectomized mice are primarily mediated by ERβ opens avenues for its investigation in the management of postmenopausal metabolic syndrome.[3]

However, the context-dependent effects of this compound also warrant caution. Its estrogenic activity in some tissues, such as the uterus, could be undesirable in certain pathological conditions.[3][11] Furthermore, high concentrations of this compound have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting a potential role in oncology.[4][5][6][7][8][9]

Future research should focus on elucidating the precise molecular switches that determine whether this compound acts as an agonist or an antagonist in different cellular environments. This includes investigating the role of co-regulatory proteins, post-translational modifications of ERs, and crosstalk with other signaling pathways. Further in vivo studies using tissue-specific ER knockout models will be invaluable in dissecting the complex pharmacology of this compound. A deeper understanding of these mechanisms will be crucial for harnessing the therapeutic potential of this compound while mitigating its potential risks.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Is this compound a natural beneficial compound or a hazardous agent? [frontiersin.org]

- 3. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of soy phytoestrogen this compound against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytoestrogen this compound as an Anti-cancer Therapy against Triple-Negative Inflammatory Breast Cancer - ProQuest [proquest.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound induces apoptosis and inhibits invasion in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound facilitates apoptosis in colorectal cancer cells by interacting with ZIP8 protein via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant derived this compound phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Oxidative Stress and Impairs Migration and Embryonic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. The Effect of this compound on Progesterone and Prostaglandin Production in the Mare: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity of phytoestrogens for estradiol-binding proteins and effect of this compound on growth of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Binding Affinity of Coumestrol for Estrogen Receptor Subtypes ERα and ERβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the phytoestrogen coumestrol for the estrogen receptor (ER) subtypes, ERα and ERβ. This document consolidates quantitative binding data, details key experimental methodologies for determining binding affinity, and visualizes the associated signaling pathways.

Core Focus: this compound's Interaction with Estrogen Receptors

This compound, a naturally occurring compound found in various plants, is a well-documented phytoestrogen that exerts its biological effects primarily through interaction with estrogen receptors. Understanding its differential binding affinity for ERα and ERβ is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the estrogen signaling pathway.

Quantitative Binding Affinity Data

Multiple studies have quantified the binding affinity of this compound for ERα and ERβ using various metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the relative binding affinity (RBA). The data consistently demonstrates that this compound is a potent ER agonist with a notable preference for ERβ over ERα.[1][2][3]

| Parameter | ERα | ERβ | Comments | Source(s) |

| IC50 | ~20 nM (in the presence of this compound as a fluorophore) | - | This value represents the concentration of unlabeled estradiol needed to displace 50% of bound this compound. | [4] |

| Requires 35x molar excess to inhibit 50% of [3H]estradiol binding | - | Determined using MCF7 cell cytosol. | [5] | |

| EC50 | 67 nM | 21 nM | Effective concentration for 50% receptor activation in a reporter assay. | [6] |

| 0.2 µM | 0.025 µM | Concentration for 50% increase in binding response to ERE. | [7] | |

| Kd | 32.66 µM | 36.14 µM | Determined by fluorescence polarization. | [8][9] |

| RBA (%) | 94 | 185 | Relative to 17β-estradiol (100%). | [10] |

| Binding Affinity | Lower than for ERβ | Higher than for ERα | General finding across multiple studies. | [1][2][11] |

Experimental Protocols

The determination of this compound's binding affinity for ER subtypes relies on robust and sensitive experimental techniques. The two most common methods are the competitive radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This classic method quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Estrogen Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

-

Radioligand: [³H]-17β-estradiol.

-

Unlabeled Ligand: this compound and 17β-estradiol (for standard curve).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, molybdate).

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: If using tissue, homogenize in ice-cold assay buffer and prepare a cytosolic fraction by ultracentrifugation. Determine the protein concentration of the receptor preparation.

-

Assay Setup: In microtiter plates or tubes, combine a fixed concentration of the estrogen receptor preparation with a fixed concentration of [³H]-17β-estradiol.

-

Competition: Add varying concentrations of unlabeled this compound or 17β-estradiol to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled 17β-estradiol (non-specific binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

This homogeneous assay format is well-suited for high-throughput screening and utilizes the inherent fluorescence of this compound or a fluorescently labeled estrogen as a tracer. The principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.

Materials:

-

Estrogen Receptor: Purified recombinant human ERα or ERβ ligand-binding domain (LBD).

-

Fluorescent Probe: this compound (as it is naturally fluorescent) or a synthetic fluorescent estrogen derivative.

-

Test Compound: Unlabeled this compound or other compounds of interest.

-

Assay Buffer: A buffer that maintains receptor stability and activity (e.g., phosphate-buffered saline with a small amount of BSA).

-

Microplates: Black, low-binding microplates (96- or 384-well).

-

Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the estrogen receptor, fluorescent probe, and test compounds in the assay buffer.

-

Assay Setup: In the microplate, add the estrogen receptor and the fluorescent probe to each well. Then, add serial dilutions of the test compound. Include control wells for the free probe (minimum polarization) and the probe bound to the receptor (maximum polarization).

-

Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 2 hours), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization Assay Workflow

Downstream Signaling Pathways

Upon binding to this compound, both ERα and ERβ can initiate downstream signaling through genomic and non-genomic pathways. Given this compound's higher affinity for ERβ, it is plausible that ERβ-mediated signaling pathways are preferentially activated at lower concentrations of this compound.

-

Genomic (ERE-Dependent) Pathway: This "classical" pathway involves the binding of the this compound-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.

-

Non-Genomic (ERE-Independent) Pathway: This rapid signaling cascade is initiated by membrane-associated estrogen receptors. It involves the activation of various kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence a wide range of cellular processes, including cell proliferation, survival, and differentiation.

This compound-Mediated ER Signaling Pathways

References

- 1. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Phytoestrogen this compound Is a Naturally Occurring Antagonist of the Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. High-throughput screening assays for estrogen receptor by using this compound, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3D models of human ERα and ERβ complexed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of Coumestrol on Reproductive Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring compound found in various plants, is a prominent member of the coumestan class of phytoestrogens. Its structural similarity to estradiol allows it to interact with estrogen receptors (ERs), leading to a spectrum of biological effects on the reproductive systems of both males and females. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on reproductive physiology, including its molecular mechanisms of action, dose-dependent effects, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of phytoestrogens and their therapeutic or toxicological implications.

Introduction

Phytoestrogens are plant-derived compounds that mimic the effects of endogenous estrogens due to their ability to bind to estrogen receptors. This compound, found in high concentrations in legumes like clover and alfalfa sprouts, is one of the most potent phytoestrogens.[1] Its interaction with the reproductive system has been a subject of extensive research, revealing a complex profile of both estrogenic and, in some contexts, anti-estrogenic activities. Understanding the intricate biological effects of this compound is crucial for assessing its potential risks and benefits to reproductive health, as well as for exploring its therapeutic applications.

Effects on the Female Reproductive System

This compound exerts significant and varied effects on the female reproductive system, primarily through its interaction with estrogen receptors. These effects are dependent on the dose, timing, and duration of exposure.

Uterine Effects

Numerous studies have demonstrated the uterotrophic activity of this compound, leading to an increase in uterine weight. However, the nature of this growth can differ based on the experimental model. In ovariectomized rats, both acute and chronic administration of this compound has been shown to increase uterine wet and dry weights.[2][3] Interestingly, some studies report this increase occurs without a corresponding rise in uterine DNA content, suggesting the growth is primarily due to water imbibition and not cellular proliferation (hyperplasia).[2][3] Conversely, other studies in immature intact rats have shown that oral administration of this compound at 60 mg/kg/day for three days did lead to uterine hyperplasia and a doubling of uterine DNA content, similar to the effects of estradiol benzoate.[4] Neonatal exposure to this compound in rats has also been observed to cause a dose-dependent inhibition of uterine gland development.[5]

Ovarian and Hormonal Effects

This compound can modulate the hypothalamic-pituitary-ovarian (HPO) axis, thereby influencing hormone levels and ovarian function. In ovariectomized rats, intravenous pretreatment with this compound at doses of 10, 100, and 1000 ng/kg body weight was found to reduce, but not completely block, the GnRH-induced release of luteinizing hormone (LH).[6] Lactational exposure to a diet containing 0.01% this compound in female rats led to an acyclic condition in early adulthood, resembling a premature anovulatory syndrome, and a failure to elicit an LH surge in response to estradiol stimulation.[7] In mares, a diet supplemented with alfalfa pellets (containing this compound) resulted in elevated plasma levels of prostaglandin E2 (PGE2) and the PGF2α metabolite (PGFM), alongside a decrease in progesterone levels.[8] In vitro studies on mare endometrial cells confirmed that this compound stimulates the secretion of PGE2 and PGF2α.[8]

Effects on Trophoblast Cells and Embryonic Development

Recent research has highlighted the impact of this compound on placental and embryonic development. In human trophoblast cells (HTR8/SVneo), treatment with 65µM this compound for 24 hours led to reduced cell migration and proliferation, and an increase in reactive oxygen species (ROS) accumulation.[9][10] In vivo studies in pregnant mice administered 200 μg/kg of this compound daily from day 0.5 to 12.5 of gestation showed significantly decreased fetal and placental weights.[10]

Effects on the Male Reproductive System

The effects of this compound on the male reproductive system are also primarily mediated through its estrogenic activity, which can disrupt the delicate balance of hormones required for normal male reproductive function.

Testicular and Spermatogenic Effects

Studies on the impact of this compound on male reproductive organs and sperm parameters have yielded somewhat varied results depending on the timing and dose of exposure. Neonatal exposure of male rats to 100 micrograms of this compound daily for the first 5 days of life did not alter the weights of testes and sex accessory organs, or sperm count in adulthood.[11] However, this treatment did result in a 37% increase in the steady-state levels of FSHβ mRNA in the pituitary.[11] In contrast, neonatal treatment of male rats with this compound has been shown to lead to deficits in adult sexual behavior, including reduced mounting and ejaculation frequency.[12][13]

Hormonal Effects

In the same study on neonatal rat exposure, serum concentrations of testosterone, LH, and FSH in adulthood were not significantly different from controls.[11] However, other research suggests that lactational exposure to a phytoestrogen diet can alter neuroendocrine development in male rats.[13]

Effects on Semen Cryopreservation

Interestingly, this compound has been investigated for its potential benefits in semen cryopreservation. The addition of 1 µM of this compound to ovine semen extender significantly improved the progressive forward motility of thawed spermatozoa.[14] Furthermore, supplementation with 0.1 and 1 µM this compound enhanced acrosome integrity.[14][15] At concentrations of 1 and 10 µM, this compound also increased the total antioxidant capacity (TAC) and reduced malondialdehyde (MDA) levels, indicating a protective effect against oxidative stress.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on reproductive systems.

Table 1: Effects of this compound on the Female Reproductive System

| Species | Model | Treatment Dose and Duration | Parameter | Result | Reference |

| Rat (Ovariectomized) | Subcutaneous injection or oral administration | Varied | Uterine Wet/Dry Weight | Significant increase | [2][3] |

| Rat (Ovariectomized) | Subcutaneous injection or oral administration | Varied | Uterine DNA Content | No significant increase | [2][3] |

| Rat (Immature, Intact) | 60 mg/kg/day oral gavage for 3 days | Uterine DNA Content | Doubled | [4] | |

| Rat (Neonatal) | Daily injections on PND 1-5 | Uterine Gland Genesis | Dose-dependent inhibition | ||

| Rat (Ovariectomized) | 10, 100, 1000 ng/kg IV | GnRH-induced LH release | Reduced | [6] | |

| Rat (Lactational exposure) | 0.01% this compound in diet | Estrous Cyclicity | 83% of females became acyclic | [7] | |

| Mare | Alfalfa pellet diet (up to 1 kg/day ) for 14 days | Plasma Progesterone | Decreased | [8] | |

| Mare | Alfalfa pellet diet (up to 1 kg/day ) for 14 days | Plasma PGE2 and PGFM | Increased | [8] | |

| Mouse (Pregnant) | 200 µg/kg/day from day 0.5-12.5 of gestation | Fetal and Placental Weight | Significantly decreased | [10] | |

| Human Trophoblast Cells | 65 µM for 24 hours | Cell Migration & Proliferation | Reduced | [10] |

Table 2: Effects of this compound on the Male Reproductive System

| Species | Model | Treatment Dose and Duration | Parameter | Result | Reference |

| Rat (Neonatal) | 100 µ g/day for 5 days | Testis & Accessory Organ Weight | No significant effect | [11] | |

| Rat (Neonatal) | 100 µ g/day for 5 days | Sperm Count | No significant effect | [11] | |

| Rat (Neonatal) | 100 µ g/day for 5 days | Serum Testosterone, LH, FSH | No significant effect | [11] | |

| Rat (Neonatal) | 100 µ g/day for 5 days | Pituitary FSHβ mRNA | 37% increase | [11] | |

| Ovine (Semen) | In vitro supplementation | 1 µM | Progressive Forward Motility | Significantly improved | [14] |

| Ovine (Semen) | In vitro supplementation | 0.1 and 1 µM | Acrosome Integrity | Significantly enhanced | [14][15] |

| Ovine (Semen) | In vitro supplementation | 1 and 10 µM | Total Antioxidant Capacity | Significantly improved | [14][15] |

| Ovine (Semen) | In vitro supplementation | All tested concentrations | Malondialdehyde (MDA) Levels | Significantly reduced | [14][15] |

Molecular Mechanisms of Action

This compound's biological effects are primarily initiated by its binding to estrogen receptors, ERα and ERβ.[16] It generally exhibits a higher binding affinity for ERβ than for ERα.[1][17] The binding affinity of this compound to the human estrogen receptor is approximately ten-fold lower than that of 17β-estradiol.[18] Upon binding, the this compound-ER complex can modulate gene expression through both genomic and non-genomic pathways.

Estrogen Receptor Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades.

Caption: Simplified diagram of the genomic estrogen receptor signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.[19]

Materials:

-

Rat uterine cytosol (prepared from ovariectomized rats)

-

[3H]-17β-estradiol (radiolabeled estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.[19]

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[19]

-

Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.[19]

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors.

-

-

Competitive Binding Assay:

-

In assay tubes, combine a fixed concentration of [3H]-17β-estradiol with increasing concentrations of the unlabeled test compound (this compound) or unlabeled 17β-estradiol (for the standard curve).[19]

-

Add a consistent amount of rat uterine cytosol to each tube.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.